molecular formula C25H32N4O3 B6521759 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}hexanamide CAS No. 896382-35-7

6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}hexanamide

Cat. No. B6521759
CAS RN: 896382-35-7
M. Wt: 436.5 g/mol
InChI Key: USKYUVHGQZJOIS-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic compounds known as quinazolines . These are compounds containing a quinazoline moiety, which is made up of two fused six-member aromatic rings, a benzene ring and a pyrimidine ring .


Molecular Structure Analysis

The InChI code for a similar compound, 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoic acid, is 1S/C14H16N2O4/c17-12(18)8-2-1-5-9-16-13(19)10-6-3-4-7-11(10)15-14(16)20/h3-4,6-7H,1-2,5,8-9H2,(H,15,20)(H,17,18) .


Chemical Reactions Analysis

Quinazolines can participate in a variety of chemical reactions. For example, they can be reduced to 3-(mercaptoalkyl)quinazoline-2,4(1H,3H)-diones .


Physical And Chemical Properties Analysis

The molecular weight of a similar compound, 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoic acid, is 276.29 .

Mechanism of Action

The mechanism of action of quinazolines can vary depending on the specific compound and its functional groups. Some quinazolines have shown significant antiviral activity against some DNA- and RNA-viruses .

Future Directions

Quinazolines have a wide range of biological properties and are a subject of ongoing research. They have shown potential as antibacterial, antifungal, anti-inflammatory, anti-HIV, anticancer agents and more . Therefore, the future directions for this compound could involve further exploration of these properties.

properties

IUPAC Name

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethylanilino)propyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O3/c1-2-28(20-12-5-3-6-13-20)18-11-17-26-23(30)16-7-4-10-19-29-24(31)21-14-8-9-15-22(21)27-25(29)32/h3,5-6,8-9,12-15H,2,4,7,10-11,16-19H2,1H3,(H,26,30)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKYUVHGQZJOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCNC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(ethyl(phenyl)amino)propyl)hexanamide

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